2-(naphthalen-1-yl)-N-(2-(4-(thiophen-2-yl)-1H-imidazol-2-yl)ethyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(naphthalen-1-yl)-N-(2-(4-(thiophen-2-yl)-1H-imidazol-2-yl)ethyl)acetamide is a complex organic compound that features a naphthalene ring, a thiophene ring, and an imidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(naphthalen-1-yl)-N-(2-(4-(thiophen-2-yl)-1H-imidazol-2-yl)ethyl)acetamide typically involves multi-step organic reactions. One common approach is to start with the naphthalene derivative and introduce the thiophene and imidazole rings through a series of coupling reactions. The reaction conditions often require the use of catalysts such as palladium or rhodium, and the reactions are typically carried out under inert atmospheres to prevent oxidation .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are essential to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-(naphthalen-1-yl)-N-(2-(4-(thiophen-2-yl)-1H-imidazol-2-yl)ethyl)acetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the imidazole or thiophene rings.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The reactions are typically carried out in solvents such as dichloromethane or ethanol under controlled temperatures.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
2-(naphthalen-1-yl)-N-(2-(4-(thiophen-2-yl)-1H-imidazol-2-yl)ethyl)acetamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound can be used in the study of biological pathways and as a probe for investigating enzyme activities.
Industry: It can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-(naphthalen-1-yl)-N-(2-(4-(thiophen-2-yl)-1H-imidazol-2-yl)ethyl)acetamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s unique structure allows it to bind to specific sites on these targets, modulating their activity. The pathways involved can vary depending on the specific application, but common targets include kinases, proteases, and ion channels .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other naphthalene derivatives, thiophene derivatives, and imidazole derivatives. Examples include:
- 2-naphthylamine
- Thiophene-2-carboxylic acid
- 1H-imidazole-4-carboxaldehyde
Uniqueness
What sets 2-(naphthalen-1-yl)-N-(2-(4-(thiophen-2-yl)-1H-imidazol-2-yl)ethyl)acetamide apart is its combination of three distinct aromatic systems, which imparts unique electronic and steric properties. This makes it particularly valuable in applications requiring specific interactions with biological targets or in the development of materials with tailored properties .
Properties
IUPAC Name |
2-naphthalen-1-yl-N-[2-(5-thiophen-2-yl-1H-imidazol-2-yl)ethyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3OS/c25-21(13-16-7-3-6-15-5-1-2-8-17(15)16)22-11-10-20-23-14-18(24-20)19-9-4-12-26-19/h1-9,12,14H,10-11,13H2,(H,22,25)(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLEIYWNINAURKF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2CC(=O)NCCC3=NC=C(N3)C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.